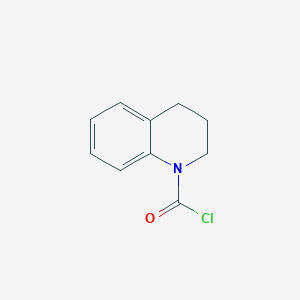
1(2H)-Quinolinecarbonyl chloride, 3,4-dihydro-
Cat. No. B3050466
Key on ui cas rn:
2616-50-4
M. Wt: 195.64 g/mol
InChI Key: KRGMMKVSHXVQCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05312820
Procedure details


By the procedure of Example 7, Step A, 1,2,3,4-tetrahydroquinoline was reacted with phosgene to give a 90% yield of the title compound as a dark orange oil, homogeneous by TLC (3:1 hexane-EtOAc) but Rf identical to that of starting material; IR spectrum νCO 1740 cm-1 ; FAB-MS m/e 196 (M+1)+.


Name
Yield
90%
Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.[C:11](Cl)([Cl:13])=[O:12]>>[N:1]1([C:11]([Cl:13])=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCCC2=CC=CC=C12)C(=O)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 90% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
